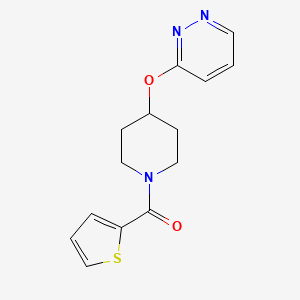

![molecular formula C16H13NOS B2884633 4-[2-(Benzyloxy)phenyl]-1,3-thiazole CAS No. 383145-47-9](/img/structure/B2884633.png)

4-[2-(Benzyloxy)phenyl]-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[2-(Benzyloxy)phenyl]-1,3-thiazole” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a benzyloxy group, which is an oxygen atom bonded to a benzene ring and a methyl group .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable precursor with a sulfur and nitrogen source to form the thiazole ring . The benzyloxy group can be introduced through a reaction with a benzyloxy halide .Molecular Structure Analysis

The molecular structure of “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” would be characterized by the presence of a thiazole ring attached to a benzene ring via a benzyloxy group . The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis

The chemical reactions involving “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” would depend on the specific conditions and reagents used . For example, it could potentially undergo electrophilic aromatic substitution reactions at the benzene ring, or nucleophilic substitution reactions at the benzyloxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” would depend on its specific structure. For example, it would likely be a solid at room temperature, given the presence of the aromatic rings . Its solubility in various solvents would depend on the specific substituents present in the molecule.Wissenschaftliche Forschungsanwendungen

Synthesis of Bis(4-benzyloxyphenoxy)phenyl Phosphine Oxide

“4-(Benzyloxy)phenol”, a compound structurally similar to “4-[2-(Benzyloxy)phenyl]-1,3-thiazole”, was used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide .

Preparation of Hetaryl-Azophenol Dyes

This compound was also used in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .

Anticancer Agent

A series of pyrazole hybrid chalcone conjugates, which include a “4-(benzyloxy)phenyl” moiety, were synthesized and evaluated for their anticancer activity. These conjugates showed promising cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .

Tubulin Polymerization Inhibitors

The same series of pyrazole hybrid chalcone conjugates were also evaluated for their tubulin polymerization inhibitory activity . Tubulin polymerization is a vital process in cell division, and its inhibition can prevent the proliferation of cancer cells.

EGFR Kinase Inhibitory Activity

A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives were designed, synthesized, and evaluated for their EGFR kinase inhibitory activity . EGFR kinase is an enzyme that plays a crucial role in the signaling pathway of cell growth and proliferation, and its inhibition can be beneficial in the treatment of various types of cancers.

Antiproliferative Activities

The same series of bipyrazole derivatives were also evaluated for their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Wirkmechanismus

Target of Action

Similar compounds have been shown to target proteins involved in bacterial cell division, such as ftsz . Additionally, some compounds with similar structures have shown inhibitory activity against COX1/2 enzymes .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets through non-covalent interactions, leading to changes in the target’s function . For instance, some compounds can inhibit the function of enzymes like COX1/2, thereby reducing the production of certain inflammatory mediators .

Biochemical Pathways

If it indeed targets cox1/2 enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . This could result in anti-inflammatory effects.

Pharmacokinetics

A compound with a similar structure was found to exhibit glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have good bioavailability when administered intravenously.

Result of Action

If it acts similarly to related compounds, it could potentially inhibit bacterial cell division or reduce inflammation by inhibiting COX1/2 enzymes .

Safety and Hazards

The safety and hazards associated with “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” would depend on its specific physical and chemical properties. For example, if it were a solid, it could pose a dust explosion hazard. If it were biologically active, it could be toxic or harmful if ingested, inhaled, or in contact with skin .

Zukünftige Richtungen

The future directions for research on “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated as a potential pharmaceutical compound, given the biological activity of many thiazole derivatives .

Eigenschaften

IUPAC Name |

4-(2-phenylmethoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-2-6-13(7-3-1)10-18-16-9-5-4-8-14(16)15-11-19-12-17-15/h1-9,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLHTBWIJQLEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2884557.png)

![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)

![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile](/img/structure/B2884566.png)